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Compound of Interest

Compound Name: 2-Amino-5-phenyl-1,3-thiazol-4-ol

Cat. No.: B1274217 Get Quote

For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold

is a cornerstone in medicinal chemistry, forming the nucleus of numerous biologically active

compounds.[1][2] Strategic substitution at the 5-position of the thiazole ring has been a focal

point of investigation, as it significantly influences the therapeutic potential of these derivatives.

[1][3] This guide provides an objective comparison of the anticancer and antimicrobial activities

of various 5-substituted 2-aminothiazole derivatives, supported by experimental data and

detailed methodologies.

The 2-aminothiazole core is a versatile pharmacophore present in several FDA-approved

drugs.[1] Its derivatives have demonstrated a wide array of pharmacological effects, including

anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of different

substituents at the 5-position can alter the molecule's electronic properties, lipophilicity, and

steric profile, thereby affecting its interaction with biological targets.[1]

Anticancer Activity of 5-Substituted 2-Aminothiazole
Derivatives
The antiproliferative activity of 5-substituted 2-aminothiazole derivatives has been extensively

evaluated against various human cancer cell lines. The half-maximal inhibitory concentration

(IC50), which is the concentration of a compound required to inhibit the growth of 50% of

cancer cells, is a standard measure of its cytotoxic potential. The data presented below

summarizes the IC50 values of several derivatives, highlighting the impact of the 5-position

substituent.
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Table 1: In Vitro Anticancer Activity of 5-Substituted 2-Aminothiazole Derivatives (IC50 in µM)

Compound ID 5-Substituent Cancer Cell Line IC50 (µM)

1 Bromo
Human Lung Cancer

(H1299)
Moderate Activity

2 Bromo
Human Glioma (SHG-

44)
Moderate Activity

20 Butylidene
Human Lung Cancer

(H1299)
4.89[2]

20 Butylidene
Human Glioma (SHG-

44)
4.03[2]

8a Aromatic Substitution
Broad Spectrum (60

cell lines)

Broad-spectrum

activity

9 Phenylcarboxamide -
Potentially high

activity

IIIk
(Z)-5-(furan-2-

ylmethylidene)

Leukemia (CCRF-

CEM, RPMI-8226)
High Activity

IIIp

(Z)-5-(4-

diethylaminophenylme

thylidene)

CNS Cancer (U251),

Renal Cancer (RFX

393), Ovarian Cancer

(OVCAR)

High Activity

Note: "Moderate Activity" and "Broad-spectrum activity" are reported as described in the source

literature where specific IC50 values were not provided in the snippet.[1][2]

Structure-Activity Relationship (SAR) Summary for Anticancer Activity:

The nature of the substituent at the 5-position of the 2-aminothiazole ring plays a critical role in

determining the anticancer potency.

Lipophilic Substituents: The introduction of lipophilic groups such as methyl, bromo, phenyl,

or butylidene at the 5-position has been shown to result in compounds with moderate to
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good antitumor activities.[2] For example, compound 20, with a butylidene substituent,

demonstrated potent activity against human lung and glioma cancer cell lines.[2]

Aromatic vs. Aliphatic Substituents: Aromatic substitutions at the 5-position generally lead to

improved antitumor activity compared to aliphatic substitutions like methyl or ethyl

carboxylate groups.[2] Compound 8a, featuring an aromatic substitution, exhibited broad-

spectrum activity against a large panel of cancer cell lines.[2]

Phenylcarboxamide Group: The presence of a 5-phenylcarboxamide group, as in compound

9, is suggested to fit within a lipophilic pocket of its biological target, potentially leading to

enhanced activity.[2]

Ylidene Derivatives: 5-ylidene derivatives have shown significant selective action against

various cancer cell lines, with compounds like IIIk and IIIp demonstrating high levels of

activity.[4]

Antimicrobial Activity of 5-Substituted 2-
Aminothiazole Derivatives
The antimicrobial potential of these derivatives is typically evaluated by determining the

Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that

prevents the visible growth of a microorganism. The parent 2-aminothiazole generally exhibits

low intrinsic antimicrobial activity.[1]

Table 2: In Vitro Antimicrobial Activity of 5-Substituted 2-Aminothiazole Derivatives (MIC in

µg/mL)
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Compound ID
5-
Substituent/Genera
l Class

Microorganism MIC (µg/mL)

Functionally

Substituted

Derivatives

Various Bacteria & Fungi

Potent activity, often

better than reference

drugs

Compound 8
Functionally

Substituted
Bacteria

Best antibacterial

activity in its series

Compound 1
Functionally

Substituted
Fungi

Best antifungal activity

in its series

Thiazolyl-thiourea

derivatives
Halogenated phenyl

Staphylococcus

aureus, S. epidermidis
4 - 16

Note: Specific MIC values for individual compounds were not always available in the provided

snippets. The table reflects the general findings of the cited studies.[5][6][7]

Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:

Functional Substitutions: The introduction of various functional groups at the 5-position can

lead to potent antibacterial and antifungal agents, with some compounds exhibiting greater

activity than standard drugs like ampicillin, streptomycin, ketoconazole, and bifonazole.[5][7]

Thiourea Derivatives: Halogen-substituted phenyl-thiourea derivatives at the 2-amino

position, with substitutions also impacting the 5-position's environment, have shown

promising efficacy against staphylococcal species.[6]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

The following are generalized protocols for the key experiments cited in the evaluation of 5-

substituted 2-aminothiazole derivatives.

Anticancer Activity: MTT Assay
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The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity and, by inference, cell viability.

Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density and

allowed to adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the 5-

substituted 2-aminothiazole derivatives and a positive control (a known anticancer drug) and

incubated for a specified period (e.g., 48 or 72 hours).[8]

MTT Addition: After the incubation period, an MTT solution is added to each well.[8]

Formazan Solubilization: Viable cells metabolize the yellow MTT into a purple formazan

product. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the

formazan crystals.[8]

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a

microplate reader at a specific wavelength. The IC50 value is then calculated from the dose-

response curve.

Antimicrobial Activity: Microdilution Method
The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of

an antimicrobial agent.

Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or

fungi) is prepared.

Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well

microtiter plates.

Inoculation: Each well is inoculated with the microbial suspension.

Incubation: The plates are incubated under appropriate conditions (temperature and time) to

allow for microbial growth.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which there is no visible growth of the microorganism.[5][7]
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Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation

of 5-substituted 2-aminothiazole derivatives.
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Caption: General workflow for the synthesis and evaluation of 5-substituted 2-aminothiazole

derivatives.

Mechanism of Action: Kinase Inhibition
Several 2-aminothiazole derivatives have been identified as inhibitors of various protein

kinases, which are crucial components of cellular signaling pathways often dysregulated in

cancer.
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Caption: Inhibition of kinase signaling pathways by 5-substituted 2-aminothiazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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